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Compound of Interest

Compound Name: SR 146131

Cat. No.: B1682613 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to utilizing SR 146131 in their experiments. It

includes troubleshooting advice for overcoming inconsistent results, detailed experimental

protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable potency (EC₅₀) for SR 146131 across different experiments?

A1: Inconsistent EC₅₀ values for SR 146131 can arise from several factors. One key reason is

the phenomenon of functional selectivity or "biased agonism," where a ligand can stabilize

different receptor conformations, leading to preferential activation of certain downstream

signaling pathways.[1][2] SR 146131 has been shown to act as a full agonist for some

pathways (e.g., intracellular calcium release and inositol monophosphate formation in 3T3-

hCCK1 cells) and a partial agonist for others (e.g., mitogen-activated protein kinase (MAPK)

activation in the same cell line).[3] Therefore, the measured potency is highly dependent on the

specific assay readout. Other factors include cell line variability, passage number, and receptor

expression levels.[1]

Q2: Can SR 146131 exhibit different agonist activity in different cell lines?

A2: Yes, the cellular context is critical. For example, SR 146131 acts as a full agonist for

intracellular calcium release in NIH-3T3 cells expressing the human recombinant CCK1

receptor (3T3-hCCK1).[3] However, in human neuroblastoma cell lines such as CHP212 and
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IMR32, which endogenously express the CCK1 receptor, it behaves as a partial agonist for

both calcium release and inositol monophosphate formation.[3] This highlights the importance

of selecting and characterizing the appropriate cell model for your experimental question.

Q3: What are the known off-target effects of SR 146131?

A3: SR 146131 is a highly selective agonist for the cholecystokinin 1 (CCK1) receptor, with a

300-fold higher selectivity for the CCK1 receptor over the CCK2 receptor.[3] At high

concentrations (>1 microM), it has been shown to have minimal effects on cells expressing the

human CCK2 receptor.[3] However, as with any small molecule, the possibility of off-target

effects at high concentrations cannot be entirely ruled out. It is always advisable to perform

counter-screens or use a specific CCK1 receptor antagonist, such as devazepide, to confirm

that the observed effects are mediated by the CCK1 receptor.[3]
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Issue Possible Cause Suggested Solution

High variability in replicate

wells

1. Inconsistent cell seeding

density.2. Pipetting errors,

especially with viscous

solutions.3. Edge effects in the

microplate.

1. Ensure a homogenous cell

suspension and use a

consistent seeding protocol.2.

Calibrate pipettes regularly

and consider using reverse

pipetting.3. Avoid using the

outer wells of the plate or fill

them with a buffer to maintain

humidity.

Low signal-to-background ratio

1. Low receptor expression in

the chosen cell line.2. Inactive

ligand due to improper storage

or handling.3. Suboptimal

assay conditions (e.g.,

temperature, incubation time).

1. Use a cell line with higher or

induced receptor expression.2.

Use a fresh aliquot of SR

146131 and verify its activity

with a positive control.3.

Optimize assay parameters

systematically.

Unexpected partial agonism

1. The specific signaling

pathway being measured is

one where SR 146131 acts as

a partial agonist.2. Receptor

desensitization at high ligand

concentrations.

1. Measure multiple

downstream signaling events

(e.g., calcium flux, cAMP

levels, β-arrestin recruitment)

to fully characterize the

compound's activity.[1]2.

Reduce the incubation time

with the ligand.

No response to SR 146131

1. The cell line does not

express a functional CCK1

receptor.2. Incorrect assay

setup for detecting a Gq-

coupled receptor response.

1. Verify CCK1 receptor

expression using techniques

like qPCR or western

blotting.2. Ensure the assay is

designed to measure

downstream signals of Gq

activation, such as intracellular

calcium mobilization.[4]
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Quantitative Data Summary
The following table summarizes the in vitro potency of SR 146131 in various assays.

Assay Cell Line Parameter Value Reference

[¹²⁵I]-BH-CCK-8S

Binding
3T3-hCCK1 IC₅₀ 0.56 nM [3]

Intracellular

Calcium Release
3T3-hCCK1 EC₅₀ 1.38 ± 0.06 nM [3]

Inositol

Monophosphate

Formation

3T3-hCCK1 EC₅₀ 18 ± 4 nM [3]

[¹²⁵I]-BH-CCK-8S

Binding
CHO-hCCK2 IC₅₀ 162 ± 27 nM [3]

Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay
This protocol describes a method for measuring the agonist activity of SR 146131 on the CCK1

receptor by monitoring changes in intracellular calcium concentration.

Materials:

NIH-3T3 cells stably expressing the human CCK1 receptor (3T3-hCCK1)

Cell culture medium (e.g., DMEM with 10% FBS)

Assay buffer (e.g., HBSS with 20 mM HEPES)

Calcium-sensitive fluorescent dye (e.g., Fluo-8)

SR 146131

CCK-8S (as a positive control)
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Devazepide (as a negative control/antagonist)

384-well black-walled, clear-bottom microplates

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

Cell Plating: Seed the 3T3-hCCK1 cells into 384-well plates at an optimized density and

incubate overnight to allow for cell attachment.

Dye Loading: The following day, remove the culture medium and add the calcium-sensitive

dye loading solution to each well. Incubate the plate at 37°C for 45-60 minutes.

Compound Preparation: Prepare serial dilutions of SR 146131, CCK-8S, and devazepide in

the assay buffer at a concentration that is 5 times the final desired concentration.

Assay Execution:

Place the cell plate and the compound plate into the fluorescence plate reader.

Set the instrument to measure fluorescence intensity (e.g., excitation at 490 nm and

emission at 525 nm for Fluo-8) at baseline for a few seconds.

The instrument will then add the compound solutions to the cell plate.

Continue to measure the fluorescence intensity kinetically for at least 60-120 seconds to

capture the peak calcium response.

Data Analysis:

For each well, calculate the change in fluorescence from baseline to the peak response.

Plot the fluorescence change against the logarithm of the compound concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for SR
146131 and the positive control.
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Visualizations
Signaling Pathway of SR 146131 at the CCK1 Receptor

Cell Membrane Cytosol
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Click to download full resolution via product page

Caption: SR 146131 activates the CCK1 receptor, leading to Gq protein activation.
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Inconsistent Results Observed

High variability between replicates?

Inconsistent Potency (EC₅₀)?

No

Review Assay Protocol:
- Cell Seeding

- Pipetting Technique
- Plate Layout

Yes

Partial vs. Full Agonism?

No

Check Reagents:
- Ligand Aliquots

- Cell Passage Number
- Receptor Expression

Yes

Analyze Downstream Pathway:
- Calcium vs. IP1 vs. MAPK

- Cell Line Context

Yes

Optimize and Re-run Experiment

No

Click to download full resolution via product page

Caption: A logical workflow to diagnose sources of inconsistent experimental results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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